molecular formula C21H20FN3O3 B11181929 N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

Cat. No.: B11181929
M. Wt: 381.4 g/mol
InChI Key: CHNVUVLRTPRRON-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 4-fluorophenyl and 2-hydroxyethyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Halogenated reagents can replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide
  • N-(4-bromophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H20FN3O3/c1-14-18(11-12-26)21(28)25(20(23-14)15-5-3-2-4-6-15)13-19(27)24-17-9-7-16(22)8-10-17/h2-10,26H,11-13H2,1H3,(H,24,27)

InChI Key

CHNVUVLRTPRRON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F)CCO

Origin of Product

United States

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